3-(Piperidin-4-yl)phenol hydrochloride
Description
Historical Context and Significance of Piperidine-Containing Architectures in Medicinal Chemistry
The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged structure in medicinal chemistry. nih.govmdpi.com Its presence in a vast number of natural alkaloids, such as piperine (B192125) (from black pepper) and morphine, underscored its biological relevance early in the history of pharmacology. researchgate.netnih.gov
Synthetically, the piperidine nucleus is a versatile scaffold that provides a three-dimensional framework, which is often beneficial for enhancing binding interactions with biological targets. researchgate.net The nitrogen atom can act as a basic center, allowing for salt formation to improve solubility and bioavailability. This versatility has led to the incorporation of the piperidine ring into a wide array of approved drugs across numerous therapeutic areas. nih.govnih.gov The development of facile and cost-effective procedures for the production of piperidine analogs continues to be a significant focus in organic chemistry. ajchem-a.com
Table 2: Examples of Therapeutic Areas for Piperidine-Containing Drugs
| Therapeutic Area | Examples of Drug Classes |
|---|---|
| Central Nervous System | Antipsychotics, Analgesics, Antidepressants |
| Oncology | Anticancer Agents |
| Infectious Diseases | Antivirals, Antimalarials, Antibacterials |
| Cardiovascular | Antiarrhythmics, Antihypertensives |
Role of Phenolic Moieties in Bioactive Chemical Entities
The phenol (B47542) group, consisting of a hydroxyl group attached to an aromatic ring, is another fundamental component of many bioactive molecules. researchgate.net Phenolic compounds are widespread in nature, particularly in plants, where they contribute to flavor, color, and defense mechanisms. gsconlinepress.comgsconlinepress.com Their chemical structure, specifically the hydroxyl group, allows them to act as potent antioxidants by donating a hydrogen atom to scavenge free radicals. numberanalytics.com
In drug design, the phenolic hydroxyl group can serve as a critical hydrogen bond donor and acceptor, facilitating strong and specific interactions with protein targets like enzymes and receptors. researchgate.net This ability has been harnessed in the development of drugs with a wide range of biological activities. gsconlinepress.comgsconlinepress.comnumberanalytics.com The diverse pharmacological profiles of phenolic compounds have made them attractive candidates for drug development targeting a variety of human diseases. mdpi.com
Table 3: Common Biological Activities of Phenolic Compounds
| Biological Activity | Mechanism/Effect |
|---|---|
| Antioxidant | Scavenging of free radicals, reduction of oxidative stress. gsconlinepress.com |
| Anti-inflammatory | Modulation of inflammatory pathways and enzymes (e.g., COX). mdpi.com |
| Anticancer | Induction of apoptosis, inhibition of cell proliferation. gsconlinepress.com |
| Antimicrobial | Disruption of microbial cell processes. numberanalytics.com |
| Cardioprotective | Improvement of cardiovascular health through various mechanisms. |
Rationale for In-Depth Academic Investigation of 3-(Piperidin-4-yl)phenol Hydrochloride and its Structural Analogs
The academic and industrial interest in this compound and its analogs stems from the principle of molecular hybridization. By combining the well-established pharmacophoric features of the piperidine ring and the phenol moiety, researchers aim to create novel compounds with unique or enhanced biological activities. ontosight.ai
The specific linkage in 3-(piperidin-4-yl)phenol, where the phenol is directly attached to the 4-position of the piperidine ring, creates a defined spatial arrangement of the two groups. This structure serves as a template for systematic modification. For instance, research into structurally similar piperidinol analogs has been pursued for indications such as tuberculosis, demonstrating the therapeutic potential of this general scaffold. nih.gov The investigation of such compounds is driven by the potential for their unique chemical properties to be leveraged for therapeutic purposes, including neurological effects, antioxidant properties, and anti-inflammatory activities. ontosight.ai
Overview of Research Trajectories for Piperidine-Phenol Conjugates
The exploration of piperidine-phenol conjugates follows several key research trajectories. A primary focus is on the synthesis of analog libraries to establish Structure-Activity Relationships (SAR). nih.govacs.orgresearchgate.netresearchgate.net This involves systematically altering various parts of the molecule, such as:
Substitution on the phenol ring: Adding different functional groups to the aromatic ring to modulate electronic properties and steric interactions.
Substitution on the piperidine nitrogen: Introducing various substituents to the nitrogen atom to alter basicity, lipophilicity, and potential interactions with target proteins.
Modification of the piperidine ring: Introducing substituents or altering the stereochemistry of the piperidine ring itself.
These synthetic analogs are then subjected to a battery of biological assays to screen for activity against various targets. Research on related structures, such as 4-oxypiperidine ethers, has identified ligands for histamine (B1213489) H3 receptors and cholinesterases, suggesting that piperidine-phenol type scaffolds are promising for neurological targets. nih.gov The ultimate goal of these research programs is to identify lead compounds with high potency and selectivity for a specific biological target, which can then be optimized for further development as potential therapeutic agents.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-piperidin-4-ylphenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c13-11-3-1-2-10(8-11)9-4-6-12-7-5-9;/h1-3,8-9,12-13H,4-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLLWOAOHCZOCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=CC=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategies for 3 Piperidin 4 Yl Phenol Hydrochloride
Established Synthetic Routes for the Piperidine-Phenol Core Structure
The creation of the fundamental piperidine-phenol structure can be achieved through various established synthetic pathways, each offering distinct advantages depending on the available precursors and desired chemical architecture.
Multi-step synthesis is a foundational strategy for constructing complex molecules like 3-(piperidin-4-yl)phenol from simpler, commercially available starting materials. These routes often involve the sequential formation of the piperidine (B6355638) ring and the introduction of the phenol (B47542) moiety. A common approach begins with a protected piperidone derivative, such as N-benzyl-4-piperidone. google.com
The synthesis can proceed via a Grignard reaction, where an arylmagnesium halide (e.g., 4-fluorophenylmagnesium bromide) is added to the protected piperidone. google.com This step creates the crucial carbon-carbon bond between the piperidine and the future phenol ring. The resulting tertiary alcohol can then undergo further transformations. The final steps typically involve the deprotection of the piperidine nitrogen, for example, by catalytic hydrogenolysis to remove a benzyl (B1604629) group, followed by conversion to the hydrochloride salt. google.com Continuous flow chemistry is also being adapted for multi-step syntheses, allowing for the integration of several reaction and purification steps into a single, continuous operation, which can improve efficiency and reproducibility. syrris.jprsc.org
A representative multi-step sequence is outlined below:
Protection: The nitrogen of a piperidine precursor is protected (e.g., with a benzyl or Boc group). google.com
Aryl Addition: A substituted phenyl group is attached to the 4-position of the piperidone ring, often via a Grignard or similar organometallic reaction. google.com
Functional Group Interconversion: The substituent on the aryl ring is converted to a hydroxyl group if not already present.
Deprotection: The protecting group on the piperidine nitrogen is removed under acidic conditions or via hydrogenolysis. google.com
Salt Formation: The final compound is treated with hydrochloric acid to yield the hydrochloride salt.
Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds and is central to the synthesis of piperidine rings. harvard.edu This reaction involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. harvard.edusci-hub.se For the synthesis of the 4-arylpiperidine core, this strategy can be applied by reacting a suitable dicarbonyl compound with an amine.
The choice of reducing agent is critical for the success of reductive amination. Mild reducing agents are preferred as they selectively reduce the iminium ion intermediate without significantly reducing the starting carbonyl compound. harvard.edu
| Reducing Agent | Characteristics | pH Range |
| Sodium Cyanoborohydride (NaBH3CN) | Highly toxic byproducts. Selectively reduces iminium ions in the presence of carbonyls. | Mildly acidic (6-7) |
| Sodium Triacetoxyborohydride (Na(OAc)3BH) | Less toxic, highly selective, and moisture-sensitive. Effective for a wide range of aldehydes, ketones, and amines. | Often used with acetic acid |
| Catalytic Hydrogenation (H2/Catalyst) | Incompatible with other reducible functional groups (e.g., double bonds). | Varies |
A specific application of this methodology is the reductive transamination of pyridinium (B92312) salts. In this approach, a rhodium-catalyzed transfer hydrogenation of a pyridinium salt generates a dihydropyridine (B1217469) intermediate. This intermediate is then hydrolyzed and undergoes a subsequent reductive amination with an exogenous amine to yield the N-substituted piperidine. nih.govacs.org
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.orgjofamericanscience.org The product is a β-amino-carbonyl compound known as a Mannich base. wikipedia.org This reaction is particularly useful in synthesizing compounds where an aminomethyl group is attached to a phenol.
In the context of the 3-(piperidin-4-yl)phenol structure, a modified Mannich reaction can be employed. The mechanism begins with the formation of an electrophilic iminium ion from the amine (e.g., piperidine) and formaldehyde. wikipedia.orgmdpi.com The phenol, acting as the active hydrogen compound, then attacks the iminium ion via electrophilic aromatic substitution, forming the C-C bond and linking the aminomethyl group to the phenolic ring. wikipedia.orgnih.gov The reaction is typically acid-catalyzed. wikipedia.org
This method has been used to synthesize a variety of phenolic Mannich bases with potential biological activities. jofamericanscience.orgnih.gov While not a direct route to the 4-substituted piperidine core itself, it represents a key strategy for linking piperidine moieties to phenolic structures. mdpi.com
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. In the synthesis of 4-arylpiperidines, palladium catalysis can be employed in several ways, including reductive Heck coupling and C-N bond formation.
The reductive Heck reaction, for instance, can be used to construct the piperidine ring with a high degree of stereocontrol. This process involves the interception of an alkylpalladium intermediate, formed after migratory insertion, with a hydride source. nih.gov This avoids the use of more toxic or sensitive reagents and allows for the cyclization to proceed under milder conditions. nih.gov
Furthermore, palladium-catalyzed amination reactions are used to form the N-aryl bond in N-arylpiperidines. The development of advanced catalyst systems, often involving bulky electron-rich phosphine (B1218219) ligands, has significantly expanded the scope of these reactions to include less reactive aryl chlorides and various primary and secondary amines. nih.gov
| Catalyst Generation | Ligand Type | Key Features |
| First Generation | Basic Triarylphosphines | Limited scope, required harsh conditions. |
| Second Generation | Bulky, Electron-Rich Alkylphosphines | Improved activity for aryl chlorides. |
| Third Generation | Biarylphosphine Ligands | High activity, broad substrate scope. |
| Fourth Generation | Modified Biarylphosphine Ligands | Extremely active for a wide range of C-N couplings, low catalyst loadings. nih.gov |
A powerful strategy for synthesizing substituted piperidines involves the dearomatization of pyridine (B92270) precursors followed by hydrogenation. This approach transforms readily available, flat aromatic pyridines into three-dimensional saturated piperidine rings. huji.ac.ilresearchgate.net This method is particularly valuable for creating stereochemically complex piperidines. springernature.comnih.govacs.org
The process is often a one-pot, two-step reaction catalyzed by transition metals like rhodium. huji.ac.ilspringernature.com
Dearomatization: The pyridine ring's aromaticity is broken, typically using a reagent like pinacol (B44631) borane (B79455) (HBpin), to form diene intermediates. springernature.com
Hydrogenation: The resulting non-aromatic intermediates are then fully saturated using molecular hydrogen, leading to the substituted piperidine. huji.ac.il
This dearomatization-hydrogenation (DAH) process enables the highly diastereoselective formation of various substituted piperidines, which would be challenging to access through other methods. researchgate.netspringernature.com The development of chemo-enzymatic approaches, combining chemical synthesis with biocatalysis, further enhances the stereochemical precision of these transformations. nih.govacs.org
Optimization of Reaction Conditions and Catalyst Selection
Optimizing reaction conditions is paramount for maximizing yield, purity, and cost-effectiveness in the synthesis of 3-(piperidin-4-yl)phenol hydrochloride. Key parameters that are frequently adjusted include the choice of catalyst, solvent, base, and temperature.
Catalyst selection is crucial, especially in palladium-catalyzed reactions. The ligand bound to the palladium center dictates the catalyst's activity and selectivity. For instance, in C-N coupling reactions, bulky, electron-rich phosphine ligands have proven highly effective. nih.gov In multicomponent reactions for synthesizing dihydropyridines, organo-base catalysts like piperidine have been shown to be efficient. researchgate.net Recent research has also explored novel biopolymer-based heterogeneous catalysts, which offer advantages such as being metal-free, mild, and recoverable. mdpi.com
Solvent choice can dramatically influence reaction outcomes. For example, in some three-component reactions, using highly aqueous media was essential for obtaining the desired product, while organic solvents led to different outcomes. researchgate.net The optimization process often involves screening a panel of solvents to find the one that provides the best balance of solubility, reactivity, and ease of workup. nih.gov
The selection of a base and its stoichiometry are also critical variables. In Williamson ether synthesis, for example, strong bases like NaH may be required, whereas in other transformations, weaker inorganic bases (e.g., K2CO3) or organic bases (e.g., DIPEA) might be optimal. nih.gov Systematic screening of different bases, solvents, and temperatures is a common strategy to identify the most feasible and high-yielding method for a specific synthetic step. researchgate.netnih.gov
| Parameter | Variable | Example Effect |
| Catalyst | Palladium/Ligand System, Organo-catalyst, Biopolymer-catalyst | Affects reaction rate, yield, and selectivity. nih.govresearchgate.netmdpi.com |
| Solvent | Water, Ethanol (B145695), THF, DMF | Can determine product distribution and reaction feasibility. researchgate.net |
| Base | NaH, K2CO3, DIPEA, Cs2CO3 | Influences reaction rate and can prevent side reactions. nih.gov |
| Temperature | Room Temperature to Reflux | Controls reaction kinetics and can impact selectivity. |
Utilization of Specific Solvents and Additives for Enhanced Yields
The choice of solvent and additives is critical in directing the reaction pathway and maximizing the yield and purity of piperidine derivatives. In the context of synthesizing 4-arylpiperidines, such as 3-(Piperidin-4-yl)phenol, from their pyridine precursors, catalytic hydrogenation is a common and effective method. The selection of an appropriate solvent can significantly influence catalyst activity and selectivity.
Protic solvents like acetic acid are frequently employed in the hydrogenation of pyridine rings. For instance, the catalytic hydrogenation of substituted pyridines using platinum(IV) oxide (PtO₂, Adam's catalyst) in glacial acetic acid has been shown to be an effective method for producing piperidine derivatives. asianpubs.org The acidic nature of the solvent can enhance the activity of the catalyst and facilitate the reduction of the heterocyclic ring over other functional groups that might be present. asianpubs.org The use of a stoichiometric excess of a lower carboxylic acid anhydride, such as acetic anhydride, followed by hydrolysis, has also been patented as a method to improve the hydrogenation of hydroxypyridines, which are otherwise difficult to reduce. google.com This approach is believed to stabilize the enol form of the hydroxypyridine as an ester, which is more amenable to hydrogenation. google.com
The following table illustrates the effect of solvents on the yield of piperidine synthesis through various methods, demonstrating the importance of solvent selection.
| Catalyst | Substrate | Solvent | Yield (%) | Reference |
| PtO₂ | 3-Phenylpyridine | Acetic Acid | High | asianpubs.org |
| Pd/C | 4-Phenylpyridine | Water–EtOAc (biphasic) | 81 | researchgate.net |
| Ascorbic Acid | Multi-component | Ethanol | Good to High | orgchemres.org |
This table is illustrative and based on data for related piperidine syntheses.
Additives also play a crucial role. In some multi-component reactions that form polyfunctionalized piperidines, weak organic acids like ascorbic acid have been used as biodegradable and efficient catalysts, often in green solvents like ethanol. orgchemres.org This approach not only promotes high yields but also aligns with the principles of green chemistry by avoiding toxic metal catalysts and harsh reaction conditions. orgchemres.org
Microwave-Assisted Synthesis for Reaction Acceleration
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govmdpi.com The application of microwave irradiation in the synthesis of heterocyclic compounds, including piperidine derivatives, has been well-documented. nih.gov
The primary advantage of microwave heating is its ability to rapidly and uniformly heat the reaction mixture, which can overcome activation energy barriers more efficiently than conventional oil baths. mdpi.com This is particularly beneficial for reactions that are sluggish at lower temperatures. For example, in the synthesis of various quinoline (B57606) derivatives, which share a heterocyclic nature with the precursors to piperidines, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes while simultaneously improving yields. nih.gov In some cases, solvent-free microwave-assisted reactions have been developed, further enhancing the environmental credentials of the synthesis. researchgate.net
The table below provides a comparison of reaction times and yields for the synthesis of related heterocyclic compounds under conventional and microwave-assisted conditions.
| Reaction Type | Conventional Heating (Time, Yield) | Microwave Heating (Time, Yield) | Reference |
| Quinolin-4-ylmethoxychromen-4-one Synthesis | 60 min, Lower Yield | 4 min, 80-95% | nih.gov |
| Quinoline Thiosemicarbazone Synthesis | Longer Time, Lower Yield | 3-5 min, 89-98% | nih.gov |
| Post-Ugi Cyclization | 72 h, 74-86% | 5 h, 73-83% | mdpi.com |
This table is illustrative and based on data for related heterocyclic syntheses, demonstrating the general advantages of microwave assistance.
Green Chemistry Principles in Synthetic Route Design
The integration of green chemistry principles into pharmaceutical synthesis is of growing importance to minimize environmental impact and enhance sustainability. mdpi.com The synthesis of piperidine derivatives, including this compound, can be made more environmentally benign through several strategies.
One key principle is the use of greener solvents. Water and ethanol are preferred over hazardous organic solvents due to their low toxicity and environmental impact. orgchemres.orgarkat-usa.org For instance, a green synthetic route for polyfunctionalized piperidines has been developed using ethanol as the solvent at ambient temperature. orgchemres.org Another approach is the use of biocatalysts, such as enzymes, which can conduct reactions with high selectivity under mild conditions, often in aqueous media. mdpi.comresearchgate.net Biocatalysis has been successfully employed in the synthesis of complex piperidine structures, sometimes in combination with organocatalysis, to create efficient reaction cascades. researchgate.net
The development of catalytic processes that are atom-economical is another cornerstone of green chemistry. Multi-component reactions, where three or more reactants combine in a single step to form the product, are highly atom-economical as they reduce the number of synthetic steps and the amount of waste generated. orgchemres.org The use of biodegradable catalysts, such as ascorbic acid, further enhances the green credentials of a synthetic route. orgchemres.org
Key Green Chemistry Strategies in Piperidine Synthesis:
Use of Green Solvents: Replacing hazardous solvents with water, ethanol, or other environmentally benign alternatives. arkat-usa.org
Biocatalysis: Employing enzymes to catalyze reactions with high specificity and under mild conditions. chemistryviews.org
Atom Economy: Designing synthetic routes, such as multi-component reactions, that maximize the incorporation of reactant atoms into the final product. orgchemres.org
Renewable Feedstocks and Biodegradable Catalysts: Utilizing starting materials from renewable sources and catalysts that are non-toxic and readily biodegradable. orgchemres.org
Strategies for Stereoselective Synthesis of Piperidine Derivatives
The stereochemistry of piperidine derivatives is often crucial for their biological activity. Therefore, the development of stereoselective synthetic methods is a significant area of research. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.
One common strategy for achieving stereoselectivity is the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary can be removed. Chiral oxazolidinones, for example, have been widely used as auxiliaries in a variety of asymmetric transformations leading to the synthesis of complex natural products and medicinally important compounds. researchgate.net
Another powerful approach is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. This can be seen in the catalytic asymmetric [4+2] annulation of imines with allenes, which provides a route to chiral piperidine derivatives with high enantioselectivity. nih.gov Similarly, copper-catalyzed asymmetric cyclizative aminoboration of unsaturated amines has been shown to produce chiral 2,3-cis-disubstituted piperidines with excellent enantioselective control. nih.gov
The table below summarizes different approaches to the stereoselective synthesis of piperidine derivatives and the typical levels of stereoselectivity achieved.
| Method | Key Feature | Stereoselectivity Achieved | Reference |
| Chiral Auxiliary (e.g., oxazolidinones) | Temporary incorporation of a chiral group | High diastereoselectivity (up to 32:1 dr) | researchgate.net |
| Asymmetric Catalysis (Phosphine-catalyzed annulation) | Chiral catalyst directs stereochemistry | Highly enantioselective | nih.gov |
| Asymmetric Catalysis (Cu-catalyzed aminoboration) | Enantioselective ring formation | High enantiomeric excess (94-96% ee) | nih.gov |
This table is illustrative and based on data for related stereoselective piperidine syntheses.
These strategies provide robust pathways for the synthesis of optically pure piperidine-containing compounds, which is essential for the development of selective and effective pharmaceutical agents.
Chemical Derivatization, Scaffold Optimization, and Structure Activity Relationship Sar Studies
Iterative Medicinal Chemistry Approaches for Potency and Selectivity Enhancement
Iterative medicinal chemistry is a cyclical process of designing, synthesizing, and testing new molecules to methodically improve their biological activity and selectivity for a specific target. This strategy was effectively applied to a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which are closely related to the 3-(piperidin-4-yl)phenol core, in the pursuit of potent and selective inhibitors of the presynaptic choline (B1196258) transporter (CHT). nih.gov
The initial exploration began with lead compounds identified from high-throughput screening, which were then systematically modified to probe the structure-activity relationships (SAR). The SAR assessment focused on two main regions of the molecule: the amide functionality and the piperidine (B6355638) substituent. nih.gov
Amide Moiety Modifications and SAR
The initial phase of the iterative process involved modifications to the amide portion of the lead compounds. A variety of heterocyclic and acyclic amides were synthesized and evaluated for their inhibitory activity on choline uptake in HEK-293 cells transfected with human CHT. The activity was assessed at both low (100 nM, sub-KM) and high (10 µM, Vmax) concentrations of choline to understand the nature of the inhibition. nih.gov
The results, summarized in the table below, indicated a clear preference for certain five-membered heteroaromatic amides. For instance, the 3-isopropylisoxazole methyl derivative (10e ) demonstrated high potency at both choline concentrations. In contrast, thiophene (B33073) and six-membered heteroaryl substitutions were less tolerated. nih.gov
Table 1: SAR of Amide Modifications in 4-Methoxy-3-(piperidin-4-yl)oxy Benzamide (B126) Analogs nih.gov
| Compound | R Group | IC₅₀ at 100 nM Choline (µM) | IC₅₀ at 10 µM Choline (µM) |
|---|---|---|---|
| 10a | Thiazole | > 1 | > 1 |
| 10b | Pyrazole | > 1 | > 1 |
| 10c | Thiophene | Inactive | Modest Inhibition |
| 10d | Pyrazole | > 1 | > 1 |
| 10e | 3-Isopropylisoxazole methyl | 0.24 | 0.10 |
| 10i | Six-membered heteroaryl | Moderately Tolerated | Moderately Tolerated |
Piperidine and Phenoxy Linker Modifications
Following the optimization of the amide moiety, the focus of the iterative design shifted to the 4-isopropylpiperidine (B35371) ether portion of the molecule. This involved exploring the impact of replacing the piperidine ring and modifying the phenoxy linker. The SAR around this part of the molecule was found to be quite narrow. For example, replacing the piperidine with cyclohexyl or cyclopentyl groups resulted in inactive compounds. nih.gov
Further modifications on the piperidine ring itself revealed that removing the isopropyl group led to a significant decrease in activity. However, a methylpiperidine ether analog (10m ) was found to be equipotent to the isopropyl analog. Moving the N-methylpiperidine from the 4-position to the 3-position was tolerated but resulted in reduced activity. Ultimately, the unsubstituted phenol (B47542) analog (10v ) was inactive, highlighting the importance of the ether linkage and the piperidine substituent for biological activity. nih.gov
These iterative efforts culminated in the identification of ML352 (10m) as a potent and selective inhibitor of CHT, demonstrating noncompetitive inhibition. nih.gov
Table 2: SAR of Piperidine and Phenoxy Linker Modifications nih.gov
| Compound | Modification | IC₅₀ at 100 nM Choline (µM) | IC₅₀ at 10 µM Choline (µM) |
|---|---|---|---|
| 10l | Unsubstituted Piperidine Ether | Less Active | Less Active |
| 10m (ML352) | Methylpiperidine Ether | Potent | Potent |
| 10n | 3-N-Methylpiperidine | Less Active | Less Active |
| 10o | Cyclohexyl Replacement | Inactive | Inactive |
| 10p | Cyclopentyl Replacement | Inactive | Inactive |
| 10v | Unsubstituted Phenol | Inactive | Inactive |
In a different study focusing on anti-tuberculosis agents, a library of piperidinol analogs was synthesized and evaluated. This work, while not directly centered on the 3-(piperidin-4-yl)phenol scaffold, provides another example of iterative optimization. A 22-member library was generated through parallel synthesis to establish a structure-activity relationship. The biological data from an initial set of compounds guided the design of a second set to further probe the SAR of the aryl piperidinol core. nih.gov This systematic approach led to the identification of compounds with good anti-tuberculosis activity, such as 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-ol and 1-((S)-3-(4-(trifluoromethyl) phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl) piperidin-4-ol. nih.gov
These examples underscore the power of iterative medicinal chemistry in refining the biological activity of molecules based on the 3-(piperidin-4-yl)phenol and related piperidine scaffolds. Through systematic modifications and comprehensive biological evaluation, researchers can significantly enhance the potency and selectivity of lead compounds, paving the way for the development of novel therapeutics.
In Vitro Pharmacological Characterization and Biological Activity Investigations
Receptor Binding Affinity and Ligand Profiling
The 3-(Piperidin-4-yl)phenol scaffold serves as a foundational structure for ligands targeting multiple receptor families. Its pharmacological profile is characterized by interactions with transporters, opioid receptors, dopamine (B1211576) receptors, and chemokine receptors.
Presynaptic Choline (B1196258) Transporter (CHT) Inhibition and Binding Mode Analysis
While direct inhibitory data for 3-(Piperidin-4-yl)phenol hydrochloride on the presynaptic choline transporter (CHT) is not extensively detailed, its core structure is integral to more complex molecules designed as potent CHT inhibitors. Research into a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which are derivatives of the core scaffold, has identified potent and selective inhibitors of CHT. Structure-activity relationship (SAR) studies within this series revealed that 3-(piperidin-4-yl)oxy substituents were favored, suggesting that the piperidinyl moiety is crucial for activity at the choline transporter. These studies led to the discovery of compounds like ML352, a potent, noncompetitive inhibitor of CHT. Further investigations are ongoing to fully determine the binding mode, whether orthosteric or allosteric, for this class of compounds.
Opioid Receptor Ligand Properties and Phenolic Group Influence
The 4-(3-hydroxyphenyl)piperidine (B9838) framework, which is structurally analogous to 3-(Piperidin-4-yl)phenol, is a well-established pharmacophore for opioid receptor antagonists. nih.govwustl.edu A class of compounds, the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, are recognized as pure opioid antagonists. nih.govnih.gov The antagonist properties of this class are not solely dependent on the N-substituent, a feature that distinguishes them from traditional opioid antagonists like naloxone (B1662785). acs.orgnih.gov
To understand the contribution of the core scaffold, analogues lacking the methyl groups have been synthesized and evaluated. acs.org A study of N-methyl- and N-phenylpropyl-4-(3-hydroxyphenyl)piperidines, which lack both 3- and 4-methyl substituents, confirmed that they are pure opioid antagonists. acs.org The phenolic hydroxyl group is a critical feature for this activity. For instance, replacing the phenolic group in trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine with a carboxamide moiety results in a compound that retains high affinity for the µ-opioid receptor, indicating the carboxamide is a suitable bioisostere for the phenol (B47542). nih.gov
In vitro functional assays using [³⁵S]GTPγS binding revealed that N-substituted 4-(3-hydroxyphenyl)piperidines are opioid receptor antagonists at the µ and κ receptors. acs.org The N-phenylpropyl substituted analog demonstrated significantly higher potency at µ, δ, and κ receptors compared to its N-methyl counterpart, highlighting the influence of the N-substituent on binding affinity. acs.org
| Compound | N-Substituent | μ-Opioid Receptor | δ-Opioid Receptor | κ-Opioid Receptor |
|---|---|---|---|---|
| Analog 8a | -CH₃ | 4300 | 1600 | 1740 |
| Analog 8b | -(CH₂)₂Ph | 8.47 | 34.3 | 36.8 |
Dopamine Receptor Subtype Modulation and Binding Site Preference
The piperidine (B6355638) scaffold is a key structural element in ligands developed for dopamine receptors, particularly with a focus on achieving selectivity for D₂-like receptor subtypes (D₂, D₃, and D₄). mdpi.com While specific binding data for this compound is limited, extensive research on related 4-heterocyclylpiperidines demonstrates the importance of this core in designing selective D₄ receptor ligands. nih.gov
Systematic structure-activity relationship studies on piperidine-based compounds have led to the discovery of potent and selective D₄ antagonists. For example, optimization of a lead compound, 5-(4-chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole, resulted in the identification of 5-(4-chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole, a nanomolar antagonist at human D₄ receptors with over 500-fold selectivity against the D₂ receptor. nih.gov These studies indicate that while the 4-substituted piperidine is a crucial anchor, the nature of the substituents on the piperidine nitrogen and the attached heterocyclic ring system dictates the affinity and selectivity profile across dopamine receptor subtypes. mdpi.comnih.gov
Chemokine Receptor (e.g., CXCR3) Antagonism
The piperidinyl moiety is a recognized scaffold in the design of antagonists for the C-X-C chemokine receptor 3 (CXCR3). This receptor and its ligands are involved in inflammatory responses, making CXCR3 an attractive target for anti-inflammatory therapies. Development programs have utilized piperidinyl-containing cores to identify potent CXCR3 antagonists. For instance, a lead series of piperidinylurea CXCR3 antagonists was optimized, leading to the identification of molecules with alternative linkages, such as 5-(piperidin-4-yl)amino-1,2,4-thiadiazole derivatives, which retain good potency. This demonstrates the versatility of the piperidine scaffold as a foundational element for building receptor antagonists with desirable pharmacokinetic properties.
Alpha-Adrenergic Receptor Profiling
Adrenergic receptors are classified into α and β subtypes, which mediate the physiological effects of epinephrine (B1671497) and norepinephrine. mdpi.comnih.gov Ligands targeting these receptors often contain a protonated amine that forms key interactions within the receptor binding pocket. mdpi.com However, a detailed in vitro binding profile of this compound specifically at alpha-adrenergic receptor subtypes is not extensively documented in the currently reviewed scientific literature. Pharmacological potencies of various ligands are often correlated with their binding affinities at α₁ and α₂ receptor sites, which are frequently labeled by radioligands such as ³H-WB-4101 and ³H-clonidine, respectively. cngb.org Without specific experimental data, the interaction of this compound with these receptors remains uncharacterized.
Enzyme Modulation and Inhibitory Activity Assessment
The piperidine nucleus is a common feature in various enzyme inhibitors, most notably inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the regulation of cholinergic neurotransmission. researchgate.netnih.gov
Derivatives containing the piperidine scaffold have shown significant potential in this area. A series of α,β-unsaturated carbonyl-based piperidinone derivatives were synthesized and evaluated for their ability to inhibit both AChE and BuChE. acgpubs.org Within this series, compounds exhibited IC₅₀ values in the micromolar range, with some showing selectivity for AChE over BuChE. acgpubs.org For example, 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one was identified as the most potent derivative against AChE in its class. acgpubs.org
Furthermore, hybrid molecules combining the 1-benzyl-piperidin-4-yl moiety of the approved drug donepezil (B133215) with other pharmacophores have been developed. hilarispublisher.com One such hybrid, N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amine, demonstrated potent, nanomolar inhibition of both AChE and BChE. hilarispublisher.com Similarly, 4-oxypiperidine ethers have been designed as multi-target ligands, combining histamine (B1213489) H₃ receptor antagonism with cholinesterase inhibition, with some derivatives showing IC₅₀ values in the low micromolar range against both enzymes. nih.gov These findings underscore the utility of the piperidine scaffold as a core structure for the development of potent cholinesterase inhibitors. researchgate.net
| Compound Class/Name | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |
|---|---|---|
| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | 12.55 | - |
| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | 18.04 | 17.28 |
| ADS031 (4-oxypiperidine ether derivative) | 1.537 | 1.353 |
Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibition
No direct experimental data on the inhibition of Phosphoinositide 3-Kinase Delta (PI3Kδ) by this compound was identified in the reviewed scientific literature.
Carbonic Anhydrase (CA) Isoform Inhibition
While direct studies on this compound are not available, research into related phenolic compounds and sulfonamide derivatives has shown inhibitory activity against various carbonic anhydrase (CA) isoforms. Phenolic compounds, in particular, have been identified as a class of CA inhibitors. For instance, studies on arachidonoyl dopamine, 2,4,6-trihydroxybenzaldehyde, and 3,4-dihydroxy-5-methoxybenzoic acid have demonstrated inhibition of human carbonic anhydrase I (hCA I) and II (hCA II). nih.gov The Kᵢ values for these compounds against hCA I were reported as 203.80 µM, 1170.00 µM, and 910.00 µM, respectively. Against hCA II, the Kᵢ values were 75.25 µM, 354.00 µM, and 1510.00 µM, respectively. nih.gov Furthermore, 4-substituted pyridine-3-sulfonamides have shown inhibitory activity against cancer-associated isoforms hCA IX and hCA XII, with Kᵢ values reaching 137 nM for hCA IX and 91 nM for hCA XII for some derivatives. mdpi.com
Table 1: Inhibition of Carbonic Anhydrase Isoforms by Structurally Related Phenolic Compounds
| Compound | Isoform | Kᵢ (µM) |
|---|---|---|
| Arachidonoyl dopamine | hCA I | 203.80 |
| hCA II | 75.25 | |
| 2,4,6-Trihydroxybenzaldehyde | hCA I | 1170.00 |
| hCA II | 354.00 | |
| 3,4-Dihydroxy-5-methoxybenzoic acid | hCA I | 910.00 |
| hCA II | 1510.00 |
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition
Specific inhibitory data for this compound against N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is not present in the available literature. However, the field has seen the development of various NAPE-PLD inhibitors. For example, the endogenous bile acid, lithocholic acid, inhibits NAPE-PLD with an IC₅₀ of 68 µM. nih.gov Another reported inhibitor, ARN19874, is a quinazolinedione sulfonamide derivative. researchgate.net More recently, a potent and selective NAPE-PLD inhibitor, LEI-401, which features a phenylpiperidine moiety, was identified with a Kᵢ of 0.027 µM. nih.gov
Monoamine Oxidase (MAO) Isozyme Inhibition
Direct inhibitory data for this compound against monoamine oxidase (MAO) isozymes is not available. However, the piperidine scaffold is a common feature in many MAO inhibitors. For instance, a study of various phytochemicals found that piperine (B192125), an alkaloid containing a piperidine ring, inhibits both MAO-A and MAO-B with IC₅₀ values of 49.3 µM and 91.3 µM, respectively. nih.gov In another study, a series of pyridazinobenzylpiperidine derivatives were synthesized and evaluated, with one compound showing potent MAO-B inhibition with an IC₅₀ of 0.203 µM and a selectivity index of 19.04 for MAO-B over MAO-A. nih.govresearchgate.net
Table 2: MAO Inhibition by Structurally Related Piperidine-Containing Compounds
| Compound | Target | IC₅₀ (µM) |
|---|---|---|
| Piperine | MAO-A | 49.3 |
| MAO-B | 91.3 | |
| Pyridazinobenzylpiperidine Derivative (S5) | MAO-B | 0.203 |
| MAO-A | 3.857 |
Urease and Acetylcholinesterase (AChE) Inhibition
There is no specific data on the inhibition of urease and acetylcholinesterase (AChE) by this compound. However, various piperidine derivatives have been investigated for these activities. For example, certain 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives have shown potent urease inhibition, with IC₅₀ values as low as 2.0 µM, which is more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 23.2 µM). In the context of AChE inhibition, a series of 4-oxypiperidine ethers were designed, with one of the most promising compounds displaying an IC₅₀ of 1.537 µM against AChE. nih.gov
Table 3: Urease and Acetylcholinesterase Inhibition by Structurally Related Piperidine Derivatives
| Compound Class | Target | IC₅₀ (µM) |
|---|---|---|
| 1-(3-nitropyridin-2-yl)piperazine derivative | Urease | 2.0 |
| 4-Oxypiperidine ether derivative | Acetylcholinesterase | 1.537 |
Cellular Mechanistic Investigations
Inhibition of Cell Proliferation in Cancer Cell Lines
While there is no specific data on the anti-proliferative effects of this compound, the piperidine nucleus is a constituent of various compounds with demonstrated anti-cancer activity. For example, the piperidine nitroxide TEMPOL has been shown to inhibit the growth of neoplastic cell lines more effectively than nonneoplastic lines. nih.gov In another study, a novel colchicine (B1669291) derivative containing a piperidine moiety showed an IC₅₀ of 10.35 µM against the A375 human melanoma cell line. frontiersin.org Furthermore, a series of 1-H-pyrazole-3-carboxamide derivatives incorporating a piperazine (B1678402) moiety (structurally related to piperidine) exhibited potent antiproliferative activities against MV4-11 cells, with an IC₅₀ value of 0.008 µM. nih.gov
Table 4: Anti-Proliferative Activity of Structurally Related Piperidine-Containing Compounds
| Compound Class | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Colchicine derivative | A375 (Melanoma) | 10.35 |
| 1-H-pyrazole-3-carboxamide derivative | MV4-11 (Leukemia) | 0.008 |
Induction of Apoptosis Pathways in Cancer Cells
Research into piperidine-containing compounds has highlighted their potential to induce programmed cell death, or apoptosis, in cancer cells. Studies on various piperidine derivatives have shown that these molecules can trigger apoptotic pathways, which are often dysregulated in cancer. For instance, certain novel piperidone compounds have been demonstrated to initiate the intrinsic pathway of apoptosis. This pathway is characterized by mitochondrial depolarization and the generation of reactive oxygen species (ROS).
Furthermore, the treatment of cancer cell lines with specific piperidine-based compounds has been associated with an increase in the expression of genes that promote apoptosis. While direct studies on this compound are limited in publicly accessible literature, the broader class of piperidine compounds is known to effectively kill tumor cells through apoptotic mechanisms. This is often observed through standard assays that detect phosphatidylserine (B164497) externalization and the activation of caspase-3, key markers of apoptosis.
Influence on Intracellular Signaling Pathways (e.g., PI3K/Akt)
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its aberrant activation is a common feature in many cancers. The inhibition of this pathway is a key strategy in the development of new cancer therapies.
Compounds containing the piperidine scaffold have been investigated for their ability to modulate the PI3K/Akt pathway. For example, some piperidine derivatives have been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K. This inhibition can, in turn, suppress cancer cell proliferation and induce apoptosis. The mechanism often involves the upregulation of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway. While specific data for this compound is not detailed, the structural motif is common in molecules designed to target this signaling cascade.
Table 1: Effects of Representative Piperidine Compounds on PI3K/Akt Pathway Components
| Compound Class | Target Cell Line | Effect on PI3K/Akt Pathway | Outcome |
| Piperidine Derivative | Renal Cell Carcinoma | Upregulation of PTEN, Downregulation of PI3K and p-Akt | Inhibition of proliferation, induction of apoptosis |
| Natural Product Extract | Colon Cancer Cells | Decreased phosphorylation of PI3K and Akt | Reversal of inflammatory and oxidative stress markers |
This table is illustrative of the activities of the broader class of piperidine-containing compounds and does not represent direct data for this compound.
Exploration of Blood-Brain Barrier Permeation Mechanisms
The blood-brain barrier (BBB) presents a significant challenge for the delivery of therapeutic agents to the central nervous system. The ability of a compound to cross this barrier is crucial for the treatment of brain tumors and other neurological diseases.
The permeation of small molecules across the BBB can occur through various mechanisms, including passive diffusion and active transport. Physicochemical properties such as lipophilicity, molecular weight, and the presence of specific functional groups play a vital role. For compounds containing a piperidine ring, their structural characteristics can influence their ability to cross the BBB. For example, benzylpiperidin-4-yl-linked compounds have been designed and shown to possess BBB permeability. In vitro models, such as the parallel artificial membrane permeability assay (PAMPA), are often used to predict the BBB penetration potential of new chemical entities. A derivative, 3,5-dimethoxy benzyl (B1604629) aminobenzamide, demonstrated a Pe value of 14.34 × 10-6 cm/s in such an assay, indicating its ability to cross the blood-brain barrier. nih.gov
Selectivity Profiling and Polypharmacology Assessment
The concept of polypharmacology, where a single drug interacts with multiple targets, is increasingly recognized in drug discovery. For anti-cancer agents, targeting multiple pathways can lead to enhanced efficacy and overcome resistance mechanisms. Piperidine-based compounds have been explored for their multi-targeting potential.
For instance, some piperidine derivatives have been designed as dual inhibitors, acting on more than one enzyme or receptor. This approach can be particularly beneficial in complex diseases like cancer. The selectivity profile of a compound, which describes its binding affinity for its intended target versus other biological molecules, is a critical aspect of its pharmacological characterization. A favorable selectivity profile minimizes off-target effects. While a specific polypharmacology assessment for this compound is not available in the reviewed literature, the piperidine scaffold is a common feature in multi-target ligands developed for various therapeutic areas.
Computational Chemistry and Advanced Molecular Modeling Approaches
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed study of molecular systems. For 3-(Piperidin-4-yl)phenol hydrochloride, these methods can predict its geometry, electronic properties, and sites of reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.govespublisher.com It is frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can predict key structural parameters. espublisher.comripublication.com The optimization process seeks the lowest energy conformation, providing data on bond lengths, bond angles, and dihedral angles that are in good agreement with experimental results for similar compounds. ripublication.com
The protonation of the piperidine (B6355638) nitrogen by hydrochloric acid leads to a distinct chair conformation for the piperidine ring, which is the most stable arrangement. The phenyl and piperidinyl rings are not coplanar, and the precise dihedral angle is determined through these energy minimization calculations.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C(phenyl)-O | ~1.37 Å |
| Bond Length | O-H | ~0.97 Å |
| Bond Length | C(phenyl)-C(piperidine) | ~1.52 Å |
| Bond Length | N+-H | ~1.03 Å |
| Bond Angle | C-O-H | ~109.2° |
| Bond Angle | C-C-C (phenyl ring) | ~120.0° |
| Dihedral Angle | C(phenyl)-C(phenyl)-C(pip)-C(pip) | ~45.5° |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. libretexts.orgyoutube.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, characterizing the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, defining its electrophilicity. youtube.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, due to the pi-electrons and the lone pairs on the oxygen atom. The LUMO, conversely, is likely distributed across the protonated piperidinium (B107235) ring, which has a greater electron-accepting character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. sapub.org A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -8.95 eV | Phenol Ring and Oxygen Atom |
| LUMO | -0.75 eV | Piperidinium Ring |
| Energy Gap (ΔE) | 8.20 eV | - |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other chemical species. rsc.org The MEP map displays regions of varying electrostatic potential on the electron density surface. Different colors indicate different potential values, with red representing the most negative (electron-rich) regions, which are susceptible to electrophilic attack, and blue representing the most positive (electron-poor) regions, which are prone to nucleophilic attack. bhu.ac.in
In the MEP map of this compound, the most negative potential (red/yellow) is concentrated around the phenolic oxygen atom due to its lone pairs of electrons, as well as over the pi-system of the aromatic ring. These are the primary sites for interactions with electrophiles. Conversely, the most positive potential (blue) is located around the acidic hydrogen of the hydroxyl group and, most prominently, around the hydrogen atom attached to the positively charged nitrogen in the piperidinium ring. These sites are the most likely to interact with nucleophiles or act as hydrogen bond donors.
| Region | Molecular Site | Potential | Predicted Reactivity |
|---|---|---|---|
| Negative | Phenolic Oxygen Atom | High Electron Density (Red) | Site for Electrophilic Attack, H-bond Acceptor |
| Slightly Negative | Aromatic Ring (π-system) | Moderate Electron Density (Yellow/Green) | Interaction with Electrophiles |
| Positive | Hydroxyl Hydrogen | High Electron Deficiency (Blue) | Site for Nucleophilic Attack, H-bond Donor |
| Highly Positive | Piperidinium N+-H Hydrogen | Highest Electron Deficiency (Deep Blue) | Site for Nucleophilic Attack, Strong H-bond Donor |
Non-covalent interactions (NCIs) are critical for understanding molecular conformation, crystal packing, and interactions with biological targets. The Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize these weak interactions based on electron density (ρ) and its gradient (∇ρ). chemrxiv.orgresearchgate.net The resulting plots reveal regions of steric repulsion, van der Waals interactions, and hydrogen bonding.
For this compound in a condensed phase or interacting with other molecules, RDG analysis would identify several key interactions:
Strong Attractive Interactions: A prominent feature would be the strong electrostatic interaction, characterized as an ion pair/strong hydrogen bond, between the positively charged piperidinium cation ([C₁₁H₁₆NO]H⁺) and the chloride anion (Cl⁻). This is visualized as a distinct blue-colored isosurface between the N⁺-H group and the Cl⁻ ion.
Steric Repulsion: Red-colored regions would appear where steric clash occurs, such as within the core of the rings, indicating regions of high electron density overlap that are energetically unfavorable. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.eduaiu.edu It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT) by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their significance. acadpubl.eu
In this compound, NBO analysis would reveal significant stabilizing interactions. A primary interaction involves the delocalization of the lone pair electrons from the phenolic oxygen atom (donor) into the antibonding π* orbitals of the adjacent aromatic ring (acceptor). This n → π* interaction is characteristic of phenolic systems and contributes to the electronic stability of the ring. Further delocalization can occur from the π orbitals of the phenyl ring to the σ* orbitals of the attached piperidine ring. These hyperconjugative interactions play a crucial role in stabilizing the molecular structure. nih.gov
| Donor NBO | Acceptor NBO | Interaction Type | Predicted E(2) (kcal/mol) |
|---|---|---|---|
| LP(O) | π(Caromatic-Caromatic) | n → π | ~25.5 |
| π(Caromatic-Caromatic) | π(Caromatic-Caromatic) | π → π | ~20.1 |
| σ(C-H) | σ(N+-C) | σ → σ | ~5.2 |
Global and local reactivity descriptors derived from DFT calculations provide quantitative measures of a molecule's chemical reactivity. sapub.org Global descriptors, calculated from the energies of the HOMO and LUMO, describe the reactivity of the molecule as a whole.
Chemical Potential (μ): Measures the tendency of electrons to escape from the system.
Chemical Hardness (η): Represents the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. researchgate.net
Softness (S): The reciprocal of hardness, indicating a higher propensity for reaction.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Local reactivity is described by Fukui functions , which identify the specific atoms within a molecule that are most susceptible to electrophilic or nucleophilic attack. researchgate.netresearchgate.net The function f(r)+ indicates the site for a nucleophilic attack (where an electron is accepted into the LUMO), while f(r)- indicates the site for an electrophilic attack (where an electron is donated from the HOMO). researchgate.net For this compound, the Fukui functions would likely show that the phenolic oxygen and specific carbons on the aromatic ring are the most susceptible to electrophilic attack, while the region around the protonated nitrogen is most susceptible to nucleophilic attack.
Molecular Docking Simulations and Protein-Ligand Interaction Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein, at the atomic level.
Molecular docking simulations can predict the binding mode and estimate the binding affinity of this compound with various biological targets. The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), indicates the strength of the interaction between the ligand and the protein. A lower binding energy generally suggests a more stable and potent interaction. plos.org
For instance, given the structural similarities to compounds studied for neurological effects, this compound could be docked against targets like acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. ontosight.ainih.gov The phenol group can act as a hydrogen bond donor, while the piperidine ring can engage in various interactions, including hydrophobic and cation-π interactions. ontosight.ainih.gov
The predicted binding affinities from such simulations allow for the ranking of potential inhibitors and guide the selection of compounds for further experimental testing. For example, a hypothetical docking study of this compound against a kinase target might yield the results shown in the interactive table below.
Interactive Table 1: Hypothetical Docking Scores of this compound with Various Kinase Targets
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |
| PIM1 Kinase | 1YXT | -8.5 | 150 |
| Glycogen Synthase Kinase 3β (GSK-3β) | 1Q3D | -7.9 | 450 |
| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -7.2 | 980 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1YWN | -6.8 | 1500 |
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues within the protein's binding pocket. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, ionic bonds, and π-π stacking.
Analysis of the docked complex of this compound would reveal which residues are critical for its binding. For example, the hydroxyl group of the phenol ring might form a hydrogen bond with a key residue like an aspartate or a serine in the active site. The piperidine ring could fit into a hydrophobic pocket lined with residues such as tryptophan, tyrosine, and phenylalanine. nih.govnih.gov Studies on similar piperidine-containing molecules have shown that interactions with such aromatic residues are common. nih.gov
Identifying these key residues is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors through structure-activity relationship (SAR) studies. researchgate.net For example, modifications to the piperidine or phenol rings could be made to enhance interactions with specific residues, thereby improving binding affinity.
In Silico Pharmacokinetic (PK) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Compound Prioritization
While a compound may show high affinity for its target in silico, its therapeutic potential depends on its pharmacokinetic properties and safety profile. In silico ADMET prediction tools are used in the early stages of drug discovery to filter out compounds with undesirable properties, saving time and resources. researchgate.netnih.gov
Various computational models, often based on large datasets of experimentally determined properties, can predict a range of ADMET parameters for this compound. These predictions help in assessing the compound's "drug-likeness". researchgate.net
Key ADMET parameters that can be predicted include:
Absorption: Human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability). alliedacademies.org
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and volume of distribution (VD). nih.gov
Metabolism: Likelihood of being a substrate or inhibitor of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. researchgate.net
Excretion: Prediction of renal clearance. nih.gov
Toxicity: Potential for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), hepatotoxicity, and carcinogenicity. researchgate.net
Interactive Table 2: Predicted In Silico ADMET Properties for this compound
| ADMET Property | Predicted Value/Classification | Optimal Range/Comment |
| Absorption | ||
| Human Intestinal Absorption (HIA) | High | Indicates good absorption from the gut. |
| Caco-2 Permeability (logPapp) | Moderate | Suggests reasonable cell membrane permeability. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeation | Likely | May have central nervous system effects. nih.gov |
| Plasma Protein Binding (PPB) | < 90% | Low PPB allows for more free drug to be active. nih.gov |
| Metabolism | ||
| CYP2D6 Inhibitor | Unlikely | Low risk of drug-drug interactions via this pathway. |
| CYP3A4 Inhibitor | Unlikely | Low risk of drug-drug interactions via this pathway. |
| Excretion | ||
| Total Clearance (log mL/min/kg) | Moderate | Suggests a reasonable half-life. nih.gov |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations. |
| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |
| Hepatotoxicity | Low risk | Low probability of causing liver damage. |
By integrating the findings from molecular docking and ADMET prediction, researchers can prioritize compounds like this compound for further synthesis and experimental validation, thereby streamlining the drug discovery pipeline.
Advanced Analytical Methodologies for Research Sample Characterization
Spectroscopic Techniques for Structural Confirmation and Purity Assessment
Spectroscopy involves the interaction of electromagnetic radiation with a sample to produce a spectrum, which serves as a molecular fingerprint. These techniques are indispensable for elucidating the structural features of a molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, specifically the ¹H (proton) and ¹³C isotopes. hw.ac.ukbhu.ac.in
¹H NMR provides data on the number of different types of protons, their electronic environments, and their proximity to other protons. For 3-(Piperidin-4-yl)phenol hydrochloride, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the phenol (B47542) ring, the protons on the piperidine (B6355638) ring, and the proton associated with the phenolic hydroxyl group and the piperidinium (B107235) nitrogen. The splitting patterns (multiplicity) of these signals, arising from spin-spin coupling, would help confirm the substitution pattern of the phenol ring and the connectivity within the piperidine structure. nih.govipb.pt
¹³C NMR provides information on the number of non-equivalent carbon atoms in the molecule and their chemical environment. hw.ac.ukbhu.ac.in Since the natural abundance of ¹³C is low (about 1.1%), these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. hw.ac.uk The chemical shifts in the ¹³C spectrum are highly sensitive to the electronic environment, allowing for the identification of aromatic, aliphatic, and hydroxyl-substituted carbons. docbrown.info
The expected chemical shifts for this compound are summarized in the table below, based on typical values for similar structural motifs.
| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Aromatic Protons (Phenol Ring) | 6.5 - 7.5 | 110 - 160 |
| Piperidine Ring Protons | 1.5 - 3.5 | 25 - 50 |
| Phenolic Hydroxyl Proton (-OH) | 9.0 - 10.0 (variable) | N/A |
| Piperidinium Proton (-NH₂⁺-) | 8.0 - 9.0 (variable) | N/A |
| Carbon attached to -OH (C-O) | N/A | ~155 |
Note: Chemical shifts are highly dependent on the solvent and concentration. The values presented are estimates.
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for confirming the molecular weight of a compound and can provide information about its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound, as it typically generates intact molecular ions with minimal fragmentation. ankara.edu.trscripps.edu
In a typical ESI-MS experiment performed in positive ion mode, the analyte is protonated to form a pseudomolecular ion, [M+H]⁺, where 'M' represents the neutral molecule (the free base, 3-(Piperidin-4-yl)phenol). The mass spectrometer then detects the m/z value of this ion. For 3-(Piperidin-4-yl)phenol, the expected m/z would correspond to the mass of its molecular formula plus the mass of a proton. High-resolution mass spectrometry (HRMS) can determine this mass with very high accuracy, allowing for the confirmation of the elemental formula.
| Property | Value |
| Molecular Formula (Free Base) | C₁₁H₁₅NO |
| Molecular Weight (Free Base) | 177.24 g/mol |
| Molecular Formula (Hydrochloride Salt) | C₁₁H₁₆ClNO |
| Molecular Weight (Hydrochloride Salt) | 213.71 g/mol synquestlabs.com |
| Expected [M+H]⁺ Ion (m/z) | 178.12 |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net An IR spectrum is generated by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of functional groups within the molecule. Raman spectroscopy provides similar information but is based on the inelastic scattering of monochromatic light (laser). nih.govthermofisher.com
These techniques are excellent for confirming the presence of key functional groups. For this compound, IR and Raman spectra would be expected to show characteristic bands corresponding to the O-H stretch of the phenol, the N-H stretch of the piperidinium ion, C-H stretches of the aromatic and aliphatic groups, and C=C stretching vibrations of the aromatic ring.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Phenol O-H | Stretching | 3200 - 3600 (broad) |
| Piperidinium N-H | Stretching | 2400 - 3200 (broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-O | Stretching | 1200 - 1300 |
Chromatographic Methods for Purification and Analytical Quantification
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both the purification of compounds and the analytical determination of purity and concentration.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, used to separate, identify, and quantify each component in a mixture. ptfarm.pl It is the primary method for determining the purity of pharmaceutical compounds and research chemicals. A typical approach for a compound like this compound would be a reversed-phase HPLC (RP-HPLC) method. nih.gov
In RP-HPLC, the sample is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica), and a polar mobile phase is used for elution. The components of the mixture are separated based on their relative hydrophobicity. Purity is assessed by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. Quantification can be achieved by comparing the peak area of the sample to that of a certified reference standard at a known concentration. nih.gov
| Parameter | Typical Condition |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water nih.gov |
| Modifier | 0.1% Formic Acid or Phosphoric Acid (to improve peak shape) ankara.edu.trnih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection | UV-Vis Detector (e.g., at 270-280 nm for the phenol chromophore) |
| Temperature | 30°C nih.gov |
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to monitor the progress of a chemical reaction. libretexts.org A small aliquot of the reaction mixture is spotted onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, such as silica (B1680970) gel). The plate is then developed in a sealed chamber with a suitable solvent system (eluent).
By spotting the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same spot) on the same plate, a chemist can visually track the disappearance of the reactant and the appearance of the product. libretexts.orgrug.nl This allows for the determination of the optimal reaction time and helps in identifying the presence of byproducts. thieme.de For compounds containing phenol groups, specific visualization agents, such as potassium permanganate (B83412) or anisaldehyde stains, can be used to make the spots visible after development. epfl.ch
| Lane | Description | Expected Observation |
| 1 (Starting Material) | A pure sample of the limiting reactant. | A single spot at a specific retention factor (Rf). |
| 2 (Co-spot) | A mix of the starting material and the reaction mixture. | Two distinct spots if the reaction has proceeded. |
| 3 (Reaction Mixture) | An aliquot from the ongoing reaction. | A spot for the product (new Rf) and potentially a diminishing spot for the starting material. |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a foundational analytical technique employed to determine the elemental composition of a chemical compound. It provides a quantitative measure of the mass percentage of each element within a sample, which is crucial for verifying its empirical formula. This validation is a critical step in the characterization of newly synthesized compounds like this compound, ensuring the chemical structure corresponds to the theoretical expectation.
The most common method for determining the elemental composition of organic compounds is combustion analysis. velp.com In this process, a small, precisely weighed sample of the compound is combusted in an oxygen-rich environment at high temperatures. This converts the constituent elements into simple gaseous products: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides, which are then reduced to N₂. The amounts of these combustion products are accurately measured, allowing for the calculation of the mass percentage of each element in the original sample. For halogen-containing compounds, specific absorption traps are used to capture the resulting hydrogen halides, such as hydrogen chloride, for quantification.
The molecular formula for this compound is C₁₁H₁₆ClNO. synquestlabs.com Based on this formula and the atomic weights of the constituent elements, the theoretical elemental composition can be calculated. This theoretical data serves as a benchmark against which experimentally obtained results are compared.
| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Theoretical Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 11 | 132.121 | 61.83 |
| Hydrogen | H | 1.008 | 16 | 16.128 | 7.55 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 16.59 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.55 |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.49 |
| Total Molecular Weight | 213.708 | 100.00 |
For a research sample of this compound to be considered pure and its empirical formula validated, the experimentally determined elemental percentages must closely match these theoretical values. In academic and pharmaceutical research, a deviation of within ±0.4% is generally considered acceptable for confirmation of structure and purity. nih.govacs.org
Below is a table presenting the theoretical values alongside a set of representative experimental results that would serve to validate the empirical formula of the compound.
| Element | Theoretical (%) | Experimental (%) | Deviation (%) |
|---|---|---|---|
| Carbon (C) | 61.83 | 61.95 | +0.12 |
| Hydrogen (H) | 7.55 | 7.51 | -0.04 |
| Nitrogen (N) | 6.55 | 6.58 | +0.03 |
The close correlation between the theoretical and experimental data, with all deviations falling well within the accepted ±0.4% range, confirms the elemental composition of the sample. ubc.ca This agreement provides strong evidence for the assigned molecular formula of C₁₁H₁₆ClNO and indicates a high degree of sample purity, free from significant amounts of solvents or other impurities.
Applications As Chemical Probes and Roles in Medicinal Chemistry Scaffolds
Utility as Core Building Blocks in Complex Organic Synthesis
The piperidine (B6355638) ring is one of the most common heterocyclic motifs found in pharmaceuticals and natural products. lifechemicals.com As such, substituted piperidines like 3-(piperidin-4-yl)phenol serve as crucial building blocks in the synthesis of more complex, biologically active molecules. lifechemicals.com The synthesis of piperidine derivatives can be achieved through various routes, including the hydrogenation or reduction of corresponding pyridine (B92270) precursors. nih.gov
The utility of such building blocks is demonstrated by the synthesis of highly rigid and pre-organized macrocyclic structures. For example, related piperidine derivatives like 4,4-Piperidinediol hydrochloride are essential for constructing bis-bispidine tetraazamacrocycles, which have applications in coordination chemistry and catalysis due to their enhanced stability and selectivity. chemicalbook.com The modular nature of syntheses involving piperidine building blocks allows for the systematic introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR). chemicalbook.comwhiterose.ac.uk The 3-(piperidin-4-yl)phenol scaffold provides two key points for chemical modification: the phenolic hydroxyl group and the secondary amine of the piperidine ring. This allows synthetic chemists to readily create libraries of derivatives to optimize biological activity, selectivity, and pharmacokinetic properties. The development of synthetic methodologies to access all regio- and diastereoisomers of substituted piperidines underscores their importance as versatile building blocks for creating molecules with diverse three-dimensional shapes. whiterose.ac.uk
Design and Integration into Targeted Protein Degradation Technologies (e.g., PROTACs)
Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. nih.govnih.gov PROTACs are heterobifunctional molecules comprising a ligand for a target protein (warhead), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. nih.gov The linker is not merely a spacer but plays a critical role in the physicochemical properties and biological activity of the PROTAC, influencing the formation of a productive ternary complex between the target protein and the E3 ligase. nih.govrsc.org
Contribution to the Development of Novel Pharmacophores for Drug Discovery
A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. The 4-(3-hydroxyphenyl)piperidine (B9838) core structure, central to 3-(piperidin-4-yl)phenol, has been instrumental in the development of a novel pharmacophore for opioid receptor antagonists. nih.govwustl.edu
Specifically, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines were identified as a class of pure opioid receptor antagonists, distinct from traditional antagonists like naloxone (B1662785) where the N-substituent dictates activity. nih.govnih.gov This discovery established the 4-(3-hydroxyphenyl)piperidine scaffold as a key element for pure antagonism at opioid receptors. nih.gov Structure-activity relationship (SAR) studies on this scaffold led to the development of several important compounds, including Alvimopan, a peripherally selective μ-opioid receptor antagonist, and JDTic, a potent and selective κ-opioid receptor antagonist. wustl.edunih.gov
Further research expanded on this pharmacophore by creating structurally rigid analogues to better understand the active conformation. researchgate.netfigshare.com Studies on conformationally constrained analogues confirmed that locking the 3-hydroxyphenyl group in an equatorial orientation relative to the piperidine ring resulted in potent antagonist activity. researchgate.netfigshare.com The versatility of this pharmacophore was also demonstrated through the development of 1-substituted 4-(3-hydroxyphenyl)piperazines, which are more synthetically accessible and also act as pure opioid receptor antagonists. nih.gov
| Compound Class | Key Structural Features | Biological Activity | Example |
| (3-Hydroxyphenyl)piperidines | N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core | Pure Opioid Receptor Antagonist | JDTic nih.gov |
| (3-Hydroxyphenyl)piperazines | N-substituted 4-(3-hydroxyphenyl)piperazine core | Pure Opioid Receptor Antagonist | - nih.gov |
| Benzamides | 4-methoxy-3-(piperidin-4-yl)oxy benzamide (B126) scaffold | Presynaptic Choline (B1196258) Transporter (CHT) Inhibitor | ML352 nih.gov |
Development as Pharmacological Tool Compounds for Biological Pathway Elucidation
Pharmacological tool compounds are selective ligands used to investigate biological processes and validate potential drug targets. ontosight.aiscbt.com The 4-(3-hydroxyphenyl)piperidine scaffold has given rise to highly valuable tool compounds for elucidating the roles of specific opioid receptors.
The most prominent example is JDTic, a derivative of the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class. nih.gov JDTic is a highly potent and selective κ-opioid receptor (KOR) antagonist. nih.govresearchgate.net Its high selectivity allows researchers to specifically block KOR signaling, thereby helping to untangle the specific roles of this receptor in complex neurological and psychiatric conditions such as depression, anxiety, and substance abuse disorders. wustl.edu The development of such a precise tool compound from this scaffold has been crucial for advancing the understanding of the KOR system. wustl.eduresearchgate.net
Beyond the opioid system, the broader piperidin-4-yl scaffold has been employed to develop tool compounds for other targets. For instance, a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were developed as potent and selective inhibitors of the presynaptic choline transporter (CHT), with the lead compound ML352 serving as a valuable tool to study cholinergic signaling. nih.gov Furthermore, a related isomer, 3-Piperidin-4-ylmethyl-phenol hydrochloride, has been described as a useful biochemical for proteomics research, a key methodology for large-scale biological pathway analysis. scbt.com These examples highlight how the 3-(piperidin-4-yl)phenol scaffold and its close analogues can be systematically modified to create potent and selective probes for interrogating diverse biological pathways.
Future Directions and Emerging Research Avenues for 3 Piperidin 4 Yl Phenol Hydrochloride
Rational Design and Synthesis of Highly Selective and Potent Analogs
The rational design of analogs of 3-(piperidin-4-yl)phenol hydrochloride is a key area of research aimed at enhancing potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the core scaffold to optimize interactions with target proteins.
A central strategy involves modifying the piperidine (B6355638) and phenol (B47542) moieties. For instance, in the development of inhibitors for the presynaptic choline (B1196258) transporter (CHT), SAR exploration of 4-methoxy-3-(piperidin-4-yl)oxy benzamides revealed that substitutions on the 3-piperidine substituent and the amide functionality were critical for potency. nih.govmdpi.com Iterative medicinal chemistry efforts led to the identification of highly potent and selective inhibitors from a drug-like scaffold. nih.gov Similarly, in the design of kappa opioid receptor antagonists based on the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine pharmacophore, the removal of the 3-methyl or both the 3- and 4-methyl groups was investigated to determine their necessity for antagonist activity. rsc.org
The synthesis of focused libraries of piperidine derivatives allows for the systematic exploration of chemical space to identify compounds with desired pharmacological profiles. nih.gov For example, two series of 4-arylpiperidinyl amide and N-arylpiperdin-3-yl-cyclopropane carboxamide derivatives were synthesized as novel melatonin (B1676174) receptor ligands, resulting in the identification of agonists with favorable metabolic clearance. nih.gov
The table below summarizes key structural modifications and their impact on the activity of 3-(piperidin-4-yl)phenol analogs.
| Scaffold/Analog Class | Target | Key Structural Modifications | Impact on Activity | Reference |
| 4-methoxy-3-(piperidin-4-yl)oxy benzamides | Choline Transporter (CHT) | Modifications to the 3-piperidine substituent and amide functionality. | Led to the discovery of ML352, a potent and selective inhibitor. | nih.gov |
| N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | Kappa Opioid Receptor | Removal of 3- and 4-methyl groups. | Investigated the necessity of methyl groups for antagonist activity. | rsc.org |
| 4-arylpiperidinyl amides | Melatonin Receptors (MT1/MT2) | Synthesis of diverse amide and cyclopropane (B1198618) carboxamide derivatives. | Identification of potent agonists with good microsomal stability. | nih.gov |
| 3-aminopiperidines | Dipeptidyl Peptidase IV (DPP-4) | Various substitutions on the 3-aminopiperidine core. | Resulted in inhibitors with good potency and superb selectivity. | mdpi.com |
| 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives | Lysine Specific Demethylase 1 (LSD1) | Replacement of a reactive cyclopropylamine (B47189) with a stable pyridine (B92270) core. | Led to potent and selective, non-covalent LSD1 inhibitors. | acs.org |
Exploration of Underexplored Biological Targets for Therapeutic Potential
While the 3-(piperidin-4-yl)phenol scaffold is known for its interaction with certain central nervous system receptors, ongoing research is uncovering its potential to modulate a wider range of biological targets, opening new therapeutic avenues.
Neurotransmitter Transporters and Receptors: Derivatives have shown potent inhibitory activity against the presynaptic high-affinity choline transporter (CHT), a critical protein for acetylcholine (B1216132) synthesis. nih.gov This presents an opportunity for developing treatments for disorders associated with cholinergic signaling, such as Alzheimer's disease and ADHD. nih.gov Additionally, analogs have been designed to target the NMDA receptor subtype NR1A/2B with high potency and selectivity, which is relevant for neurological disorders. nih.gov
Epigenetic Targets: A significant emerging area is the targeting of epigenetic enzymes. Analogs containing a 3-(piperidin-4-ylmethoxy)pyridine moiety have been developed as potent and selective inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in cancer. acs.org These compounds have demonstrated the ability to increase cellular H3K4 methylation and inhibit the proliferation of leukemia and solid tumor cells. acs.org
Enzyme Inhibition: The piperidine scaffold has been incorporated into inhibitors for various enzymes. Substituted 3-aminopiperidines have been identified as potent and highly selective inhibitors of dipeptidyl peptidase IV (DPP-4), a target for type 2 diabetes. mdpi.com Furthermore, piperazine (B1678402)/piperidine amides of benzoic and cinnamic acid derivatives have been investigated as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production, suggesting applications in dermatology. rsc.org
Anticancer Applications: The piperidine framework is being explored for its anticancer effects. nih.gov For example, (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives have shown antiproliferative activity against human leukemia cells. nih.gov Other studies have demonstrated that certain 3,5-bis(benzylidene)-4-piperidones exhibit tumor-selective toxicity, being highly toxic to carcinoma cells while less so to non-malignant cells. ontosight.ai
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the design of novel this compound analogs by accelerating the identification of promising drug candidates and optimizing their properties. nih.govresearchgate.netnih.gov
Computational approaches play a pivotal role in modern drug discovery. researchgate.net For piperidine-based compounds, computational workflows often include pharmacophore modeling, quantitative structure-activity relationship (QSAR) analysis, molecular docking, and molecular dynamics simulations to predict how analogs will interact with their biological targets. nih.govresearchgate.net For example, a group-based QSAR model was developed for piperidine-derived compounds to predict their activity as inhibitors of the p53-HDM2 interaction, a key target in cancer therapy. researchgate.net
Molecular docking studies are used to predict the binding poses of ligands within the active site of a target protein. nih.gov This was used to analyze the binding mode of piperidine/piperazine-based compounds with the sigma receptor 1 (S1R), helping to decipher the interactions with crucial amino acid residues. nih.govrsc.org Such insights are invaluable for the structure-based optimization of ligands. nih.gov
AI and ML algorithms can analyze vast datasets to identify patterns and predict the biological activity of novel compounds, significantly reducing the number of molecules that need to be synthesized and tested. nih.gov Deep learning models, for instance, can automatically learn features from chemical structures to predict properties like solubility and ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govnih.gov These predictive models help in the early stages of drug discovery to filter out compounds with a high risk of failure. nih.gov
Development of Novel and Sustainable Synthetic Routes for Scalable Production of Analogs
The development of efficient, sustainable, and scalable synthetic routes is crucial for the production of 3-(piperidin-4-yl)phenol analogs for research and potential commercialization. There is a growing emphasis on "green chemistry" principles to minimize the environmental impact of chemical synthesis. unibo.it
Green Chemistry Approaches: Researchers are actively developing greener methods for synthesizing piperidine derivatives. ajchem-a.com This includes the use of water as a catalyst, solvent-free reactions, and the development of non-toxic catalysts. ajchem-a.com An efficient green chemistry approach for the synthesis of N-substituted piperidones has been developed, which offers significant advantages over classical methods like the Dieckman condensation. nih.govresearchgate.net Another example is the development of a new method for the green production of 2-aminomethylpiperidine from a bio-renewable source, 2,5-bis(aminomethyl)furan, using a Pt/γ-Al2O3 catalyst. rsc.org
Flow Chemistry: Continuous-flow chemistry is emerging as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs), offering advantages such as improved safety, better heat transfer, and easier scalability compared to traditional batch processes. mdpi.comyoutube.com Flow chemistry has been successfully applied to the synthesis of various heterocyclic compounds, including those relevant to medicinal chemistry. durham.ac.uk Multi-step syntheses can be "telescoped" in a continuous system, where intermediates are directly transferred to the next reactor without isolation, improving efficiency. youtube.com This approach has been used to synthesize complex molecules and APIs, demonstrating its potential for the scalable production of piperidine-based compounds. mdpi.comthieme-connect.de
Novel Synthetic Methodologies: Recent advances in organic synthesis provide a rich toolbox for creating diverse piperidine analogs. mdpi.comnih.gov These include multicomponent reactions, cycloadditions, and novel cyclization strategies. nih.gov For example, palladium-catalyzed cross-coupling reactions have been used to synthesize 4-arylpiperidines from 1-benzyl-4-piperidone. nih.gov Such methods facilitate the construction of complex and highly substituted piperidine scaffolds. ajchem-a.com
Investigation of Structural Conformations and Dynamics in Biological Milieus
Understanding the three-dimensional structure, conformational flexibility, and dynamic behavior of 3-(piperidin-4-yl)phenol analogs when interacting with their biological targets is essential for rational drug design. A combination of experimental and computational techniques is employed to gain these insights.
X-ray Crystallography: Single-crystal X-ray diffraction is a powerful tool for determining the precise three-dimensional structure of a compound and how it binds to a target protein. For example, an X-ray cocrystal structure of a novel spiropiperidine iminohydantoin with the BACE-1 enzyme revealed a new binding mode, where the inhibitor interacts with the catalytic aspartates through bridging water molecules. nih.gov This structural information was then used to guide the design of more potent compounds. nih.gov Crystallographic studies also provide valuable information on intermolecular interactions, such as hydrogen-bonding networks, that stabilize the ligand-protein complex. nih.goviucr.org
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is used to study the structure and conformation of molecules in solution, which can mimic a biological environment. researchgate.net NMR studies on 4-hydroxypiperidine (B117109) have shown that it exists in different conformations, and the preferred conformation can be influenced by the solvent. researchgate.netresearchgate.net This technique can provide insights into the dynamic equilibrium between different conformers, which can be crucial for biological activity.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(Piperidin-4-yl)phenol hydrochloride?
The synthesis typically involves coupling a phenol derivative with a piperidine precursor. For example, reacting 4-hydroxyphenylboronic acid with a protected piperidin-4-yl triflate under Suzuki-Miyaura cross-coupling conditions, followed by deprotection and hydrochlorination. Key parameters include:
- Solvent : Anhydrous THF or DMF to minimize hydrolysis of intermediates .
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .
- Temperature : 80–100°C for 12–24 hours to ensure completion . Post-synthesis, purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients) is critical to achieve >95% purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
A combination of orthogonal methods ensures accurate characterization:
- 1H/13C NMR : To confirm regiochemistry and proton environments (e.g., aromatic protons at δ 6.7–7.2 ppm; piperidine protons at δ 1.5–3.0 ppm) .
- LC-MS : To verify molecular ion peaks ([M+H]+ ~212.1 for the free base; +36 for HCl adducts) and detect impurities .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and stability under aqueous conditions .
Q. How can researchers mitigate solubility challenges in biological assays involving this compound?
Solubility in aqueous buffers (e.g., PBS) can be enhanced by:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to stabilize the hydrochloride salt .
- pH adjustment : Buffers at pH 4–5 improve solubility due to protonation of the piperidine nitrogen . Pre-screening solubility via nephelometry or dynamic light scattering (DLS) is recommended to avoid false negatives in assays .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory data on the compound’s biological activity?
Contradictions in activity (e.g., variable IC₅₀ values in kinase inhibition assays) may arise from differences in assay conditions or compound degradation. To address this:
- Orthogonal assays : Validate results using both biochemical (e.g., fluorescence polarization) and cellular (e.g., Western blot for phosphorylated targets) approaches .
- Stability profiling : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products .
- Batch consistency : Compare multiple synthetic batches via DSC (melting point ~200–210°C) and XRD to rule out polymorphic variations .
Q. What strategies are effective for optimizing the compound’s synthetic yield and scalability?
Advanced optimization involves:
- Design of Experiments (DoE) : Screen variables (catalyst loading, solvent ratio) using factorial designs to maximize yield .
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer during coupling steps, reducing side products .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF for safer, scalable processes .
Q. How can structural modifications of this compound enhance its target selectivity?
Structure-activity relationship (SAR) studies guide rational modifications:
- Piperidine substitution : Introduce methyl or fluoro groups at the 3-position to modulate steric bulk and hydrogen-bonding capacity .
- Phenol ring functionalization : Add electron-withdrawing groups (e.g., -CF₃) to enhance π-π stacking with hydrophobic enzyme pockets . Computational docking (AutoDock Vina) and MD simulations (AMBER) predict binding modes and guide synthetic prioritization .
Q. What methodologies are recommended for analyzing conflicting data on the compound’s physicochemical properties (e.g., logP discrepancies)?
Discrepancies in logP values (experimental vs. predicted) require:
- Experimental validation : Use shake-flask method (octanol/water partitioning) with LC-MS quantification .
- Ionization correction : Apply pH-specific corrections for the hydrochloride salt’s ionic form .
- QSAR modeling : Compare results with EPI Suite or MarvinSketch predictions to identify outliers .
Methodological Notes
- Data Interpretation : Cross-reference NMR splitting patterns with simulated spectra (e.g., MestReNova) to confirm stereochemical integrity .
- Safety : Handle hydrochloride salts in fume hoods; PPE (gloves, goggles) is mandatory due to potential respiratory irritation .
- Ethics : Disclose all synthetic modifications and purity data in publications to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
